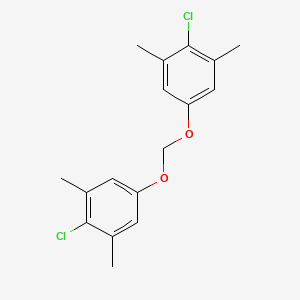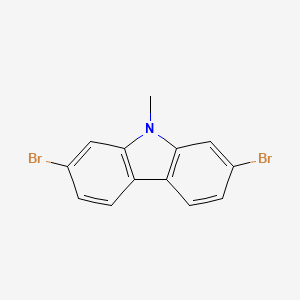
2,7-Dibromo-9-methyl-9h-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dibromo-9-methyl-9H-carbazole: is a halogenated derivative of carbazole, a heterocyclic aromatic organic compound. It is characterized by the presence of two bromine atoms at the 2 and 7 positions and a methyl group at the 9 position of the carbazole structure. This compound is known for its applications in organic electronics, particularly in the synthesis of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dibromo-9-methyl-9H-carbazole typically involves the bromination of 9-methylcarbazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is usually carried out under reflux conditions to ensure complete bromination at the desired positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions: 2,7-Dibromo-9-methyl-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in solvents like toluene or tetrahydrofuran (THF)
Major Products:
Substitution Products: Various substituted carbazole derivatives depending on the nucleophile used.
Coupling Products: Extended π-conjugated systems and polymers used in optoelectronic applications
Scientific Research Applications
Chemistry: 2,7-Dibromo-9-methyl-9H-carbazole is used as a building block in the synthesis of small molecules and polymers for organic electronics. It is particularly valuable in the development of materials for OLEDs, OPVs, and organic field-effect transistors (OFETs) .
Biology and Medicine: While its primary applications are in materials science, derivatives of carbazole, including this compound, are being explored for their potential biological activities. These compounds are studied for their anticancer, antimicrobial, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of advanced materials for electronic devices. Its role in the synthesis of high-performance polymers and small molecules makes it a critical component in the manufacturing of next-generation optoelectronic devices .
Mechanism of Action
The mechanism of action of 2,7-Dibromo-9-methyl-9H-carbazole in optoelectronic applications involves its ability to participate in π-conjugation and electron transport. The bromine atoms and the carbazole core facilitate the formation of extended π-systems, which are essential for efficient charge transport and light emission in OLEDs and OPVs .
Molecular Targets and Pathways: In biological systems, carbazole derivatives are known to interact with various molecular targets, including enzymes and receptors. The exact pathways and targets for this compound are still under investigation, but it is believed to modulate cellular processes through its interaction with specific proteins and nucleic acids .
Comparison with Similar Compounds
2,7-Dibromo-9H-carbazole: Lacks the methyl group at the 9 position, which can influence its electronic properties and reactivity.
2,7-Dibromo-9-octyl-9H-carbazole: Contains an octyl group at the 9 position, providing different solubility and processing characteristics.
2,7-Dibromo-9-ethyl-9H-carbazole: Features an ethyl group at the 9 position, affecting its electronic and physical properties.
Uniqueness: 2,7-Dibromo-9-methyl-9H-carbazole is unique due to the presence of the methyl group at the 9 position, which can enhance its solubility and processability in organic solvents. This makes it particularly suitable for use in solution-processed optoelectronic devices .
Properties
Molecular Formula |
C13H9Br2N |
|---|---|
Molecular Weight |
339.02 g/mol |
IUPAC Name |
2,7-dibromo-9-methylcarbazole |
InChI |
InChI=1S/C13H9Br2N/c1-16-12-6-8(14)2-4-10(12)11-5-3-9(15)7-13(11)16/h2-7H,1H3 |
InChI Key |
KFDXVWQGXLZIFO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



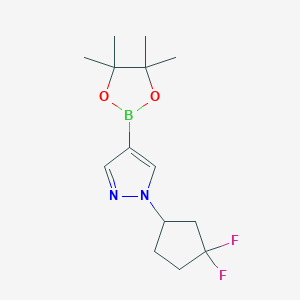
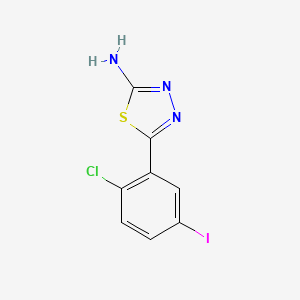
![5-Fluoro-3-methylbenzo[c]isoxazole](/img/structure/B13687243.png)
![8-[(1R,2R)-2-Hydroxy-2-methylcyclopentyl]-6-iodo-2-[[1-(methylsulfonyl)-4-piperidyl]amino]pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13687252.png)
![7-Bromoindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13687256.png)

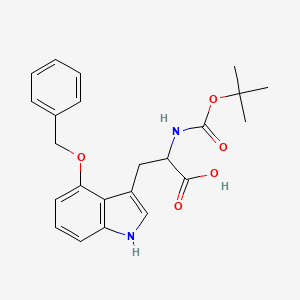
![Ethyl 5-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13687282.png)
![8-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13687284.png)
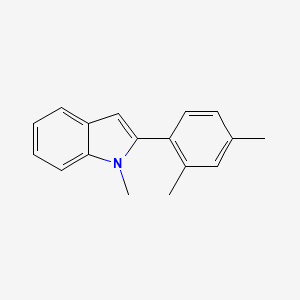
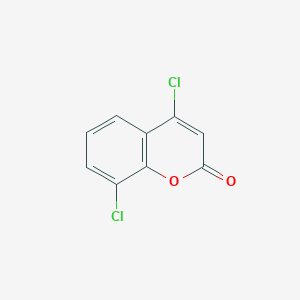
![2-[(4-Bromo-1-Boc-3-pyrrolidinyl)oxy]ethanol](/img/structure/B13687296.png)
